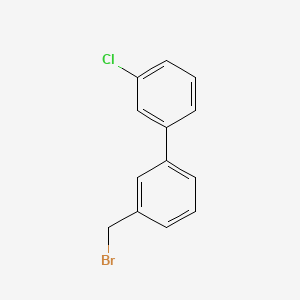

3-(Bromomethyl)-3'-chloro-1,1'-biphenyl

Description

3-(Bromomethyl)-3'-chloro-1,1'-biphenyl (CAS: 844856-42-4) is a halogenated biphenyl derivative with the molecular formula C₁₂H₈BrCl and a molecular weight of 267.55 g/mol . It features a bromomethyl (-CH₂Br) group at the 3-position and a chlorine atom at the 3'-position on the biphenyl backbone. Key physical properties include:

Properties

CAS No. |

76350-80-6 |

|---|---|

Molecular Formula |

C13H10BrCl |

Molecular Weight |

281.57 g/mol |

IUPAC Name |

1-(bromomethyl)-3-(3-chlorophenyl)benzene |

InChI |

InChI=1S/C13H10BrCl/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,9H2 |

InChI Key |

IJYJYBHESXAIDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Biphenyls

4-Bromo-4'-chloro-1,1'-biphenyl (CAS: 23055-77-8)

- Molecular Formula : C₁₂H₈BrCl (same as the target compound).

- Key Differences : The bromine and chlorine substituents are positioned at para positions (4 and 4') instead of meta (3 and 3'). This structural variation significantly alters reactivity. Para-substituted biphenyls generally exhibit higher symmetry and crystallinity, which may influence their utility in materials science .

3-Bromo-5-chlorobiphenyl (CAS: 2533349-57-2)

- Molecular Formula : C₁₂H₈BrCl.

- Key Differences: The chlorine is at the 5-position instead of 3', creating a meta-para substitution pattern.

2-Bromo-3'-chloro-1,1'-biphenyl (CAS: 101606-18-2)

Functional Group Variations

3-Bromo-4-iodo-1,1′-biphenyl (CAS: 900806-53-3)

- Molecular Formula : C₁₂H₈BrI.

- Key Differences: Replacement of chlorine with iodine increases molecular weight (314.00 g/mol) and polarizability. Iodine’s larger atomic radius enhances reactivity in Ullmann and Sonogashira couplings .

3'-Bromo[1,1'-biphenyl]-4-carbonitrile (CAS: 160521-46-0)

- Molecular Formula : C₁₃H₈BrN.

- Key Differences: A cyano (-CN) group at the 4-position introduces strong electron-withdrawing effects, making this compound more reactive in nucleophilic aromatic substitution compared to the bromomethyl analog .

4-(Bromomethyl)-3-chloro-4′-(trifluoromethyl)-1,1′-biphenyl

Methyl-Substituted Derivatives

3'-Bromo-5'-chloro-2-methyl-1,1'-biphenyl (CAS: 2648769-10-0)

- Molecular Formula : C₁₃H₁₀BrCl.

Data Tables

Table 1: Structural and Physical Properties

Preparation Methods

Reaction Setup and Conditions

The most widely documented method involves the bromination of 3'-chloro-3-methyl-1,1'-biphenyl using NBS under radical initiation. A representative procedure from patent literature specifies combining 20.0 g (0.11 mol) of 3'-chloro-3-methylbiphenyl with 18.9 g (0.11 mol) of NBS and 0.1 g of benzoyl peroxide in 130 mL of carbon tetrachloride. The mixture is irradiated with a 250-watt infrared lamp for 4 hours under reflux conditions, achieving a 22.5% isolated yield (4.5 g) of 3-(bromomethyl)-3'-chloro-1,1'-biphenyl after purification.

Key parameters influencing yield include:

-

Solvent choice : Carbon tetrachloride optimizes radical stability.

-

Light source : White or infrared light enhances bromine radical generation.

-

Temperature : Reflux conditions (76–80°C) balance reaction rate and side-product formation.

Purification and Quality Control

Post-reaction workup involves sequential washes with aqueous sodium carbonate, bicarbonate, and saturated sodium chloride to remove succinimide byproducts. Final purification via silica gel chromatography (hexane/ethyl acetate, 9:1) yields >95% purity, as confirmed by gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR).

Suzuki-Miyaura Cross-Coupling for Biphenyl Backbone Assembly

Precursor Synthesis

The biphenyl core is often constructed via Suzuki-Miyaura coupling between 3-chlorophenylboronic acid and 3-bromomethylphenylboronic ester. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction in a biphasic toluene/water system with potassium carbonate as a base. Typical conditions involve heating at 80–100°C for 12–24 hours, achieving 65–75% conversion to 3'-chloro-3-methylbiphenyl.

Bromination of the Methyl Group

The cross-coupled product undergoes bromination using NBS under conditions identical to Section 1.1. This two-step approach achieves an overall yield of 14–17%, limited by incomplete coupling and competing side reactions during bromination.

Industrial-Scale Production in Continuous Flow Reactors

Reactor Design and Parameters

Large-scale synthesis employs continuous flow systems to enhance reproducibility. A patented configuration uses:

-

Residence time : 30–45 minutes

-

Temperature : 75–85°C

-

Pressure : 1.5–2.0 bar

These systems achieve 18–20% yield with >90% purity, outperforming batch reactors in consistency.

Mechanistic Studies and Side Reactions

Radical Chain Mechanism

The bromination proceeds via a radical chain process:

Competing Pathways

-

Di-bromination : Occurs at methyl groups if NBS is in excess, necessitating stoichiometric control.

-

Aryl bromination : Minimized by steric hindrance from the 3'-chloro substituent.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Radical bromination | NBS, benzoyl peroxide | 22.5 | 95 | Moderate |

| Suzuki coupling + bromination | Pd(PPh₃)₄, NBS | 17 | 93 | Low |

| Continuous flow | NBS, acetone | 20 | 90 | High |

Quality Control and Analytical Validation

Spectroscopic Characterization

Q & A

Basic: What are the key physicochemical properties of 3-(Bromomethyl)-3'-chloro-1,1'-biphenyl?

Answer:

The compound has a molecular formula of C₁₂H₈BrCl and a molecular weight of 267.55 g/mol . Key properties include:

- Solubility : 4.3 × 10⁻⁴ g/L in water at 25°C, indicating low hydrophilicity.

- Density : 1.463 ± 0.06 g/cm³ at 20°C .

- Reactivity : The bromomethyl (–CH₂Br) and chloro (–Cl) groups make it prone to nucleophilic substitution and cross-coupling reactions. These properties are critical for solubility considerations in organic solvents (e.g., DMF, THF) and reaction design.

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

Synthesis typically involves:

- Suzuki-Miyaura Coupling : A biphenyl core is constructed using a brominated aryl halide and a boronic acid derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) are employed under reflux conditions in solvents like toluene/water mixtures .

- Post-Functionalization : Bromomethyl groups are introduced via radical bromination or substitution reactions. Temperature control (<60°C) is critical to avoid side reactions (e.g., elimination or over-bromination) .

- Yield Optimization : Reaction yields (~60–75%) depend on stoichiometric ratios of reagents and inert atmosphere maintenance to prevent catalyst deactivation.

Basic: What safety protocols are essential when handling this compound?

Answer:

- Toxicity : Brominated aromatics may exhibit acute toxicity; avoid inhalation or skin contact. Use fume hoods and PPE (gloves, lab coats) .

- Environmental Hazards : Low solubility in water reduces aquatic toxicity but requires disposal via halogenated waste streams .

- Stability : Store at 2–8°C in amber vials to prevent photodegradation of the C–Br bond .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions compared to other halides?

Answer:

The –CH₂Br group enhances electrophilicity due to the electron-withdrawing nature of Br, facilitating oxidative addition with Pd(0) catalysts. Compared to –Cl or –CH₂Cl:

- Reaction Rate : –CH₂Br reacts faster in Stille or Negishi couplings due to lower bond dissociation energy (Br vs. Cl) .

- Steric Effects : The methylene spacer reduces steric hindrance compared to direct aryl-Br bonds, improving accessibility for catalytic sites.

- Contradictions : Some studies report lower yields with –CH₂Br in Heck reactions due to competing elimination pathways, necessitating ligand optimization (e.g., bulky phosphines) .

Advanced: How do structural modifications (e.g., substituent position) affect biological activity in drug design?

Answer:

- Chloro vs. Bromo : The 3'-Cl substituent provides metabolic stability compared to –Br, but –Br enhances hydrophobic interactions in protein binding (e.g., kinase inhibitors) .

- Positional Effects : Moving the bromomethyl group from the 3- to 4-position on the biphenyl backbone reduces cytotoxicity in cancer cell lines, as seen in analogues like 4-bromo-3'-chloro derivatives .

- Methodological Insight : Computational docking (e.g., AutoDock Vina) combined with SAR studies is recommended to evaluate substituent effects on target binding .

Advanced: What analytical techniques resolve contradictions in characterization data for this compound?

Answer:

- NMR Discrepancies : Conflicting ¹H NMR signals for –CH₂Br protons (δ 4.2–4.5 ppm) may arise from solvent polarity or impurities. Use high-field NMR (500 MHz+) with deuterated DMSO for clarity .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks at m/z 267.55, but isotopic patterns (Br/Cl) must be distinguished from degradation products .

- Chromatography : HPLC-PDA (C18 column, acetonitrile/water gradient) identifies impurities from incomplete bromination, with retention times varying by ±0.5 min under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.